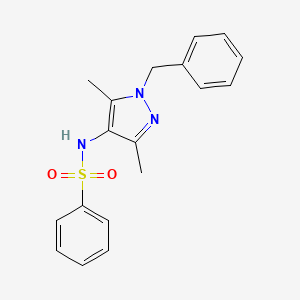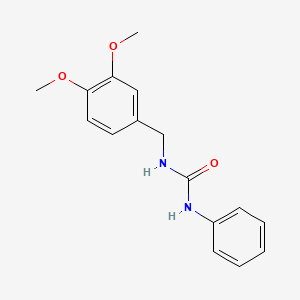
N-(3,4-dimethoxybenzyl)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxybenzyl)-N'-phenylurea, commonly known as DMU-212, is a synthetic compound that has been widely studied for its potential applications in various fields. This compound is a member of the benzylurea family, which is known for its diverse biological activities.
科学研究应用
DMU-212 has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, DMU-212 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, DMU-212 has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In cardiovascular disease, DMU-212 has been shown to improve endothelial function and reduce inflammation.
作用机制
The mechanism of action of DMU-212 is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. DMU-212 has been shown to inhibit the activity of protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and survival. DMU-212 has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
DMU-212 has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-proliferative activity. DMU-212 has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. DMU-212 has also been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
DMU-212 has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DMU-212 is relatively expensive and may not be readily available in some labs. In addition, DMU-212 has a short half-life and may require frequent dosing in in vivo experiments.
未来方向
There are several future directions for research involving DMU-212. One area of interest is the development of DMU-212 analogs with improved potency and selectivity. Another area of interest is the investigation of the potential of DMU-212 as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, the mechanism of action of DMU-212 needs to be further elucidated to fully understand its biological effects.
Conclusion
In conclusion, DMU-212 is a synthetic compound with diverse biological activities and potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its biochemical and physiological effects. DMU-212 has several advantages for lab experiments, but also has limitations that need to be considered. Future research involving DMU-212 will focus on developing analogs with improved potency and selectivity, investigating its therapeutic potential, and elucidating its mechanism of action.
合成方法
DMU-212 can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzylamine with phenyl isocyanate in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form the final product. This synthesis method has been optimized for high yield and purity, and has been used in many studies involving DMU-212.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-16(19)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUKFBHGAOMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

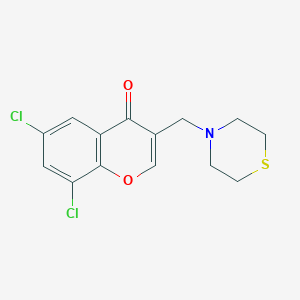
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)
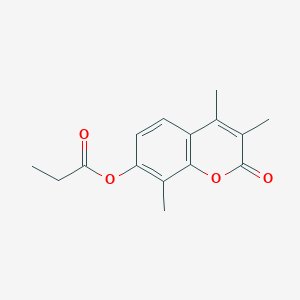
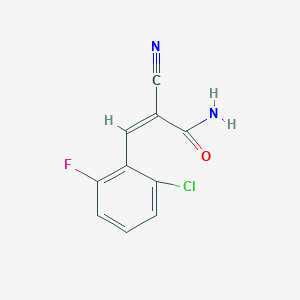
![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)
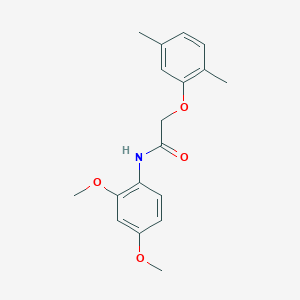
![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)
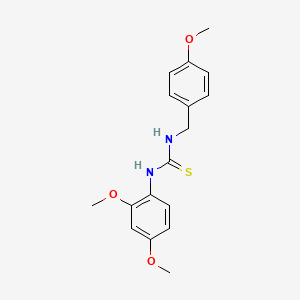
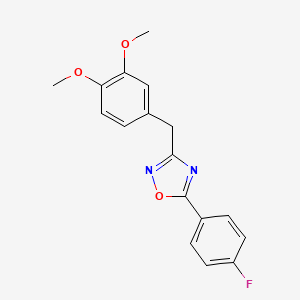
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
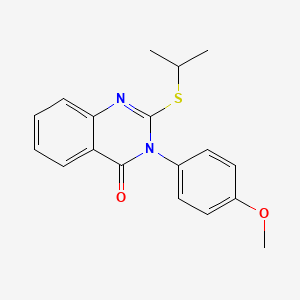
![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
